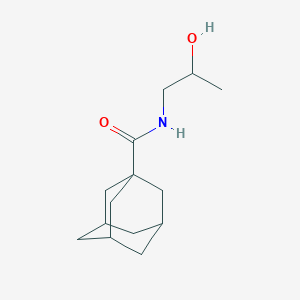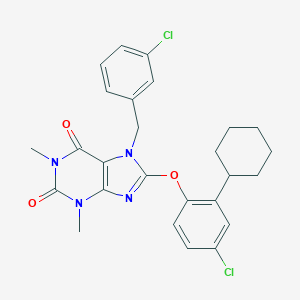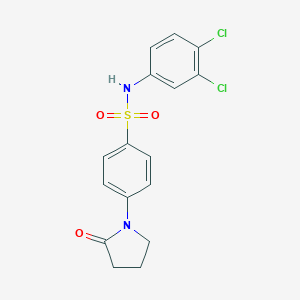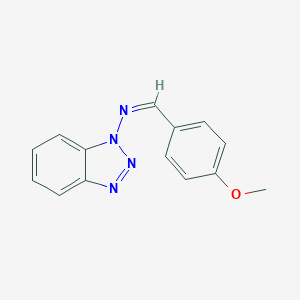![molecular formula C14H25NO B395181 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL](/img/structure/B395181.png)
2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL is a compound that features an adamantane moiety, which is a polycyclic cage structure known for its rigidity and stability. The adamantane structure imparts unique physical and chemical properties to the compound, making it of significant interest in various fields such as medicinal chemistry, material science, and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL typically involves the reaction of 1-adamantylamine with 2-methyl-1-propanol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups replacing the amino group
Wissenschaftliche Forschungsanwendungen
2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL exerts its effects is primarily through its interaction with cellular pathways. The adamantane moiety allows the compound to interact with lipid bilayers and proteins, potentially altering their function. This interaction can modulate various signaling pathways, including those involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
1-Adamantylamine: Shares the adamantane core but lacks the additional functional groups, making it less versatile in chemical reactions.
2-(1-Adamantylamino)-6-methylpyridine: Similar structure but with a pyridine ring, offering different biological activities and applications.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core, each with unique properties and applications.
Uniqueness: 2-[(ADAMANTAN-1-YL)AMINO]-2-METHYLPROPAN-1-OL stands out due to its combination of the adamantane core with both amino and alcohol functional groups. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H25NO |
|---|---|
Molekulargewicht |
223.35g/mol |
IUPAC-Name |
2-(1-adamantylamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H25NO/c1-13(2,9-16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15-16H,3-9H2,1-2H3 |
InChI-Schlüssel |
CURQXJYVSRNPSN-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NC12CC3CC(C1)CC(C3)C2 |
Kanonische SMILES |
CC(C)(CO)NC12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B395098.png)
![Tetrazolo[1,5-a]pyrimidine, 7-[3-tris(diethylamino)phosphanilydene-1-triazenyl]-](/img/structure/B395100.png)
![2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395102.png)
![5,7-Dichloro-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-1,3-benzoxazole](/img/structure/B395104.png)

![2-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B395108.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B395111.png)


![[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-(2-methyl-piperidin-1-yl)-methanone](/img/structure/B395116.png)
![ethyl 3-[(4-bromoanilino)carbonyl]-2-{[(2-methylphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B395118.png)
![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B395119.png)


